2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine" belongs to a class of chemical compounds known for their complex structure and potential for a wide range of chemical and pharmacological activities. These activities are primarily determined by the compound's molecular framework and the functional groups attached to it.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves targeting specific receptor subtypes, utilizing substituents like aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties for affinity and selectivity enhancement (Squarcialupi et al., 2017). This approach underlines the significance of careful design and selection of substituents in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for specific biological targets.
Molecular Structure Analysis
The structural analysis of pyrazolo[1,5-a]pyrimidines reveals a diverse range of interactions and conformations. For instance, the study of hydrogen-bonded structures of related compounds provides insights into their crystalline arrangements and molecular conformations, which are crucial for understanding their chemical behavior and interaction with biological targets (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that highlight their reactivity and potential for modification. These reactions include coupling and condensation processes, which are instrumental in the synthesis of analogs with desired biological properties (Kandeel et al., 1983). The ability to engage in diverse chemical reactions makes this class of compounds versatile intermediates in medicinal chemistry.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development. Understanding the physical properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal for the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. Studies on the synthesis and reactivity of these compounds provide valuable insights into their mechanism of action and potential as therapeutic agents (Bruni et al., 1994). These chemical properties are directly related to the compound's effectiveness in biological systems and its potential side effects.
properties
IUPAC Name |
2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)20-14-17(3)23-22-21(18(4)24-27(20)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYROFDPDHVYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.